![molecular formula C9H5Br2N B1415139 1,5-Dibromoisoquinoline CAS No. 1092287-10-9](/img/structure/B1415139.png)
1,5-Dibromoisoquinoline
Overview
Description
“1,5-Dibromoisoquinoline” is a chemical compound with the molecular formula C9H5Br2N . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The compound has two bromine atoms attached to the 1 and 5 positions of the isoquinoline structure .
Molecular Structure Analysis
The molecular structure of “1,5-Dibromoisoquinoline” consists of a benzene ring fused to a pyridine ring, with bromine atoms attached at the 1 and 5 positions . The compound has a molecular weight of 286.95 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,5-Dibromoisoquinoline” are not fully detailed in the sources I found. For comprehensive information, it’s recommended to refer to a reliable chemical database or the material safety data sheet (MSDS) provided by the supplier .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Pharmacologically Active Compounds
1,5-Dibromoisoquinoline serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure is pivotal in the construction of complex molecules that exhibit a wide range of therapeutic properties, including antimalarial, antitumor, and antimicrobial activities . The dibromo substitution particularly allows for further functionalization, leading to the development of novel drugs.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, 1,5-Dibromoisoquinoline is utilized as a building block for the construction of heterocyclic compounds . Its reactivity enables the formation of diverse heterocycles, which are essential components in many biologically active products and drugs. This compound’s versatility makes it a valuable asset in synthetic organic chemistry.
Material Science: Precursors for Advanced Materials
The dibromo groups in 1,5-Dibromoisoquinoline can act as anchoring points for the creation of advanced materials . These materials find applications in electronics, photonics, and as catalysts in various chemical reactions. The compound’s role in material science is growing as researchers explore its potential in creating innovative materials.
Environmental Studies: Analytical and Detection Methods
Researchers employ 1,5-Dibromoisoquinoline in environmental studies to develop analytical methods for detecting and quantifying pollutants . Its chemical properties allow it to be used as a standard or a reagent in the calibration of instruments designed to monitor environmental contaminants.
Biological Research: Probing Biological Pathways
In biological research, 1,5-Dibromoisoquinoline is used to probe various biological pathways . It can act as an inhibitor or a modulator of biological processes, helping scientists understand the function of enzymes, receptors, and other proteins. Its application in this field contributes to the advancement of biochemistry and molecular biology.
Industrial Applications: Catalysts and Process Optimization
1,5-Dibromoisoquinoline finds industrial applications as a catalyst or a component in process optimization . Its chemical structure can enhance the efficiency of industrial processes, leading to cost-effective and environmentally friendly production methods.
Safety and Hazards
The safety data sheet (SDS) for a similar compound, “5,8-Dibromoisoquinoline”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle “1,5-Dibromoisoquinoline” with appropriate safety precautions.
properties
IUPAC Name |
1,5-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYCABFBFRHWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Br)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromoisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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